2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1190313-73-5
VCID: VC2819514
InChI: InChI=1S/C9H10N2/c1-6-3-4-10-9-8(6)5-7(2)11-9/h3-5H,1-2H3,(H,10,11)
SMILES: CC1=C2C=C(NC2=NC=C1)C
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol

2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1190313-73-5

Cat. No.: VC2819514

Molecular Formula: C9H10N2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine - 1190313-73-5

Specification

CAS No. 1190313-73-5
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
IUPAC Name 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C9H10N2/c1-6-3-4-10-9-8(6)5-7(2)11-9/h3-5H,1-2H3,(H,10,11)
Standard InChI Key HLFQATHWIJGRIJ-UHFFFAOYSA-N
SMILES CC1=C2C=C(NC2=NC=C1)C
Canonical SMILES CC1=C2C=C(NC2=NC=C1)C

Introduction

Chemical Identification and Structure

2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound with two fused rings: a pyrrole ring and a pyridine ring. The compound has two methyl groups attached at positions 2 and 4, which significantly influence its chemical behavior and potential biological activity.

Basic Identification Parameters

The compound is identified by the following chemical parameters:

ParameterValue
Chemical Name1H-Pyrrolo[2,3-b]pyridine, 2,4-dimethyl-
CAS Number1190313-73-5
Molecular FormulaC9H10N2
Molecular Weight146.1891 g/mol
SMILES NotationCc1[nH]c2c(c1)c(C)ccn2

The structure consists of a pyrrole ring fused with a pyridine ring, forming the 7-azaindole core scaffold, with methyl groups positioned at C-2 and C-4 . The C-2 methyl group is attached to the pyrrole portion, while the C-4 methyl group is on the pyridine ring.

Structural Classification

2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine belongs to the azaindole family of compounds, specifically classified as a 7-azaindole derivative. Azaindoles are bioisosteres of indole, where one or more carbon atoms in the indole structure are replaced by nitrogen atoms. In 7-azaindoles, the replacement occurs at position 7 of the indole ring system .

Physical and Chemical Properties

The physical and chemical properties of 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine provide critical information for researchers working with this compound, particularly for pharmaceutical and chemical research applications.

Physical Properties

While specific physical data for 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is limited in the available search results, properties can be inferred from similar compounds. Based on analogous structures like 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine, we can estimate some properties:

  • Physical state: Likely a crystalline solid at room temperature

  • Solubility: The compound would be expected to have some solubility in organic solvents like DMSO, with limited water solubility

Chemical Reactivity

The chemical reactivity of 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is influenced by:

  • The NH group of the pyrrole ring, which can participate in hydrogen bonding and serve as a hydrogen bond donor

  • The pyridine nitrogen, which acts as a hydrogen bond acceptor

  • The two methyl groups, which contribute to the compound's lipophilicity and can influence its reactivity through electronic effects

Similar compounds in the 1H-pyrrolo[2,3-b]pyridine family have shown potential in medicinal chemistry, particularly as scaffolds for developing enzyme inhibitors and receptor modulators .

Preparation and Stock Solutions

The preparation of 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine solutions requires precise calculations to ensure accurate concentrations for experimental work.

Stock Solution Preparation

For laboratory research involving 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine, the following stock solution preparation guidelines are available:

Amount1 mM5 mM10 mM
1 mg6.8409 mL1.3682 mL0.6841 mL
5 mg34.2044 mL6.8409 mL3.4204 mL
10 mg68.4088 mL13.6818 mL6.8409 mL

This table provides the volume of solvent required to prepare solutions of different concentrations (1 mM, 5 mM, and 10 mM) using different quantities of the compound (1 mg, 5 mg, or 10 mg) .

Related Compounds and Structural Analogues

2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine is part of a larger family of structurally related compounds that share the azaindole core but differ in substitution patterns.

Structural Isomers

Several structural isomers of 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine exist, including:

  • 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 10299-69-1)

    • This positional isomer has methyl groups at positions 2 and 3, rather than 2 and 4

    • It shares the same molecular formula (C9H10N2) and molecular weight (146.19 g/mol)

  • 2,3-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 25796-96-7)

    • This compound features a different ring fusion pattern, with the pyrrolo and pyridine rings connected differently

    • It maintains the same molecular formula and weight as the target compound

Fluorinated Derivatives

Fluorinated analogues of 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine have also been synthesized, such as:

  • 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1227268-68-9)

    • This derivative maintains the core 2,4-dimethyl substitution pattern but includes a fluorine atom at position 5

    • It has a molecular formula of C9H9FN2 and a slightly higher molecular weight of 164.1796 g/mol due to the fluorine substitution

Broader 1H-Pyrrolo[2,3-b]pyridine Class

The broader class of 1H-pyrrolo[2,3-b]pyridine compounds has shown significant pharmaceutical potential:

  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been investigated as phosphodiesterase 4B (PDE4B) inhibitors

  • These compounds have shown promise for treating inflammatory and immune-related conditions

  • The structure-activity relationships of these compounds provide insights into the potential biological activities of related molecules like 2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

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